molecular formula C12H13N3OS B14911275 n-(1h-Pyrazol-4-yl)-2-(p-tolylthio)acetamide

n-(1h-Pyrazol-4-yl)-2-(p-tolylthio)acetamide

Cat. No.: B14911275
M. Wt: 247.32 g/mol
InChI Key: NVCOGGXBFYOBFV-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)-2-(p-tolylthio)acetamide is a synthetic acetamide derivative featuring a pyrazole ring linked to a thioether group substituted with a para-methylphenyl (p-tolyl) moiety. For instance, chloroacetyl chloride intermediates react with heterocyclic amines (e.g., pyrazole derivatives) to form acetamide backbones, as seen in the synthesis of benzothiazole-acetamide hybrids . The p-tolylthio group may enhance lipophilicity and influence binding interactions, similar to RN1 (2-(2,4-dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide), which shares the p-tolylthio motif . Potential applications include antimicrobial, anti-inflammatory, or enzyme-targeting activities, inferred from structurally related compounds .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C12H13N3OS/c1-9-2-4-11(5-3-9)17-8-12(16)15-10-6-13-14-7-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)

InChI Key

NVCOGGXBFYOBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CNN=C2

Origin of Product

United States

Biological Activity

N-(1H-Pyrazol-4-yl)-2-(p-tolylthio)acetamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a pyrazole derivative that exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the pyrazole ring is significant as it is known to enhance the pharmacological profile of compounds due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors, modulating their activity. Pyrazole derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Anticancer Activity

This compound has shown significant anticancer activity in several studies. For example, it was tested against multiple cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The compound exhibited cytotoxic effects with IC50 values indicating potent activity:

Cell Line IC50 Value (µM)
MCF-72.13 ± 0.80
SiHa4.34 ± 0.98
PC-34.46 ± 0.53

These results highlight the compound's potential as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored, with preliminary findings suggesting that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Evaluation : A study synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxicity against cancer cell lines. The findings indicated that this compound significantly inhibited cell growth compared to control groups .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies revealed favorable interactions with the colchicine-binding site of tubulin, supporting its role as a tubulin polymerization inhibitor .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Structure : Further modifications could enhance its potency and selectivity for specific targets.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating the potential synergistic effects when combined with existing chemotherapy agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Core Structure Key Substituents Biological Activity Synthesis Route
N-(1H-Pyrazol-4-yl)-2-(p-tolylthio)acetamide Pyrazole + p-tolylthio-acetamide p-Tolylthio, pyrazole Inferred: Antimicrobial/anti-inflammatory (similar to ) Likely nucleophilic substitution
RN1 Phenoxy + p-tolylthio-ethyl-acetamide 2,4-Dichlorophenoxy, p-tolylthio Not specified TBAF-mediated coupling in THF
5a–m Benzothiazole + triazolylthio-acetamide 1,2,4-Triazolylthio, alkoxybenzothiazole Antimicrobial (broad-spectrum) Chloroacetyl chloride + azole substitution
8a–b Quinazolinone + ethylamino-acetamide Ethylamino, phenylquinazolinone Anti-inflammatory (comparable to Diclofenac) Amine substitution
79420-27-2 Benzimidazole-thio + pyrazolyl-acetamide Benzimidazole-thio, dimethylpyrazole Not specified Not detailed

Key Observations :

  • Bioactivity : Pyrazole-containing derivatives (e.g., target compound, 79420-27-2 ) are often associated with anti-inflammatory or kinase-inhibitory roles due to the pyrazole ring’s hydrogen-bonding capacity . In contrast, benzothiazole-triazole hybrids (5a–m ) exhibit stronger antimicrobial activity, likely due to the electron-withdrawing benzothiazole enhancing membrane penetration.
  • Synthesis : Most analogues employ chloroacetyl chloride intermediates for acetamide formation, followed by substitution with heterocycles (pyrazole, triazole) or amines. The p-tolylthio group in RN1 and the target compound may improve metabolic stability compared to oxygenated analogues .
  • In contrast, sulfonamide derivatives (e.g., IR data in ) show higher polarity due to SO₂ groups, reducing bioavailability.
Spectroscopic and Crystallographic Comparisons
  • IR/NMR Data : The target compound’s carbonyl (C=O) stretch is expected near 1690 cm⁻¹, consistent with acetamides like C13H17N5O3S (1694 cm⁻¹ ). Pyrazole NH stretches (~3180–3368 cm⁻¹ ) distinguish it from benzothiazole derivatives (e.g., 5a–m ).
  • In contrast, quinazolinone derivatives (e.g., 8a–b ) rely on C=O···H-N interactions for aggregation, affecting solubility .

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